molecular formula C16H15F2N3O3S B2426852 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide CAS No. 748776-45-6

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

Cat. No.: B2426852
CAS No.: 748776-45-6
M. Wt: 367.37
InChI Key: NYEQTYQGDIGAMI-UHFFFAOYSA-N
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Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.

Chemical Reactions Analysis

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and hydrazinecarbonyl moiety may play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can be compared with similar compounds such as:

  • N-{4-[(trifluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
  • N-{4-[(methylthio)phenyl]-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

These compounds share structural similarities but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities.

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a difluoromethyl sulfanyl group and a hydrazinecarbonyl moiety. Its molecular formula is C17H16F2N2O2S, with a molecular weight of 358.38 g/mol. The presence of fluorine atoms often enhances the lipophilicity and biological activity of compounds.

The biological activity of this compound is hypothesized to involve several mechanisms:

Biological Activity Data

A summary of notable studies and findings regarding the biological activity of related compounds is presented in the table below:

StudyCompoundActivityFindings
Hydrazone derivativesAntimalarialShowed significant suppression of Plasmodium falciparum growth in vitro.
CCCP (related hydrazone)Apoptosis inductionInduced mitochondrial dysfunction leading to apoptosis in hematopoietic cells.
Pyridoxal isonicotinoyl hydrazoneAntitumorExhibited high cytotoxicity against various cancer cell lines via MTT assay.

Antimalarial Activity

In a study assessing the antimalarial properties of hydrazone derivatives, compounds structurally similar to this compound demonstrated significant efficacy against drug-resistant strains of Plasmodium falciparum. These findings suggest that modifications to the hydrazone structure can enhance its therapeutic potential against malaria .

Apoptosis Induction

Research involving CCCP, a protonophore that shares structural similarities with hydrazones, indicated that it induces apoptosis by disrupting mitochondrial function. This mechanism could be relevant for understanding how this compound may exert similar effects in cancer treatment .

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c17-16(18)25-11-7-5-10(6-8-11)20-14(22)9-24-13-4-2-1-3-12(13)15(23)21-19/h1-8,16H,9,19H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEQTYQGDIGAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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